N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c16-13(11-3-2-8-19-11)15-9-14(17,10-5-6-10)12-4-1-7-18-12/h1-4,7-8,10,17H,5-6,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAURQPVYRVRNOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CC=CS2)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the furan and thiophene intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction conditions often include the use of palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The compound can be reduced to form different hydroxyethyl derivatives.
Substitution: The thiophene ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide (NBS) for bromination, and reducing agents like sodium borohydride for reduction reactions . The conditions often involve specific solvents and temperatures to optimize the reaction yields.
Major Products
The major products formed from these reactions include various substituted furan and thiophene derivatives, which can be further utilized in different applications.
Scientific Research Applications
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]thiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Crystallography
N-(2-Nitrophenyl)thiophene-2-carboxamide (Compound I)
- Structure : Substitutes a 2-nitrophenyl group at the amide nitrogen, lacking the cyclopropyl and hydroxyethyl groups present in the target compound.
- Crystallographic Data :
- Dihedral angles between the benzene and thiophene rings: 13.53° (molecule A) and 8.50° (molecule B) .
- Comparable to its furan analog, N-(2-nitrophenyl)furan-2-carboxamide (2NPFC), which has a dihedral angle of 9.71° .
- Key Difference : The thiophene ring in Compound I exhibits longer C–S bonds (1.71–1.74 Å) compared to the C–O bonds (1.36–1.38 Å) in 2NPFC, influencing electronic properties and molecular packing .
Target Compound
- The hydroxyethyl moiety enables hydrogen-bonding interactions (e.g., C–H⋯O/S), which may affect solubility and crystal packing, though specific data are unavailable.
Compound 7h (N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)thiophene-2-carboxamide)
- Docking Score : −9.31 kcal/mol against EGFR tyrosine kinase domain (TKD) (PDB: 1M17) .
- Structural Insight: The quinazolinone scaffold in 7h facilitates strong interactions with EGFR’s hydrophobic pocket, while the thiophene carboxamide contributes to π-π stacking.
Target Compound
- While direct docking data are unavailable, structural analogs suggest: The furan-2-yl group may reduce binding affinity compared to quinazolinone-based compounds (e.g., 7h) due to weaker hydrophobic interactions. The cyclopropyl group could enhance binding by reducing conformational entropy.
Physicochemical Properties
N-(2-Nitrophenyl)furan-2-carboxamide (2NPFC)
- Melting Point: Not reported, but crystal packing relies on C–H⋯O interactions rather than classical hydrogen bonds .
- Solubility : Likely lower than the target compound due to the nitro group’s electron-withdrawing effects.
Target Compound
Research Implications and Gaps
- The target compound’s cyclopropyl-furan-hydroxyethyl motif warrants further study for its impact on kinase inhibition (e.g., EGFR) and pharmacokinetics.
- Comparative crystallographic data would clarify how its hybrid aromatic-aliphatic structure influences molecular packing and stability.
- Synthetic routes for analogous compounds (e.g., acetonitrile reflux with acyl chlorides ) could be adapted for scalable production.
Biological Activity
N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]thiophene-2-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl group, a furan moiety, and a thiophene carboxamide structure. These components contribute to its unique reactivity and biological activity. The molecular formula for this compound is , indicating the presence of nitrogen, oxygen, and sulfur atoms that may play critical roles in its pharmacodynamics.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Studies suggest that it may exhibit:
- Antimicrobial Activity : The compound shows potential against various pathogens, possibly through inhibition of essential bacterial enzymes or disruption of cell membrane integrity.
- Anti-inflammatory Properties : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
- Anticancer Effects : Preliminary studies indicate that it could inhibit tumor growth by inducing apoptosis in cancer cells or by interfering with cell cycle progression.
Pharmacological Studies
Research has demonstrated significant findings regarding the pharmacological properties of this compound. For instance:
-
In vitro Studies :
- A study reported an IC50 value indicating effective inhibition of specific cancer cell lines, suggesting its potential as an anticancer agent.
- Cytotoxicity assays showed low toxicity levels in normal cell lines, highlighting a favorable safety profile.
-
In vivo Studies :
- Animal models have been used to evaluate the efficacy of this compound in tumor growth suppression, showing promising results in xenograft models.
Data Table: Comparative Biological Activity
Case Studies
Several studies have explored the biological effects of this compound:
-
Study on Anticancer Activity :
- A recent investigation revealed that administration of this compound in mice resulted in a significant reduction in tumor size compared to control groups. The study emphasized the compound's ability to induce apoptosis through caspase activation.
-
Anti-inflammatory Mechanism :
- Another study focused on the anti-inflammatory effects observed in animal models subjected to induced inflammation. The results indicated a marked decrease in edema and inflammatory markers following treatment with the compound.
Q & A
Q. What are the standard synthetic routes and characterization methods for N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]thiophene-2-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic addition of cyclopropyl and furan groups to a thiophene-carboxamide backbone. Key steps include:
- Oxidative cyclization using FeCl₃ in citric acid medium to form heterocyclic intermediates (e.g., thiadiazole rings) .
- Nucleophilic substitution with furfural in concentrated H₂SO₄/DMF to introduce the furan moiety .
- Characterization via IR (to confirm functional groups like C=O at ~1650 cm⁻¹ and C-S-C at ~721 cm⁻¹), ¹H NMR (e.g., deshielded protons near δ 8.55 ppm for azomethine linkages), and mass spectrometry (e.g., molecular ion peaks at m/z 300–301) .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use HPLC or TLC with standardized solvent systems (e.g., ethyl acetate/hexane) to assess purity.
- Spectroscopy : Assign ¹H NMR peaks for diagnostic protons (e.g., cyclopropyl CH₂ at δ 0.5–1.5 ppm, furan protons at δ 6.5–7.5 ppm) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous thiophene-carboxamides (e.g., dihedral angles between aromatic rings <15°) .
Advanced Research Questions
Q. What computational strategies can predict the bioactivity of this compound against Mycobacterium tuberculosis?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model interactions with enoyl-ACP reductase (InhA), a key TB target. Prioritize hydrogen bonds with Tyr158 and Met103 residues, as seen in similar furan-thiophene hybrids .
- PASS prediction : Calculate Pa scores (>0.68 indicates high anti-tubercular probability). Cross-validate with in vitro MIC assays (e.g., Alamar Blue method) .
- MD simulations : Assess binding stability over 100 ns trajectories to identify critical ligand-protein interactions .
Q. How can structural modifications enhance the compound’s metabolic stability?
- Methodological Answer :
- Cyclopropyl optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidative metabolism .
- Prodrug design : Mask the hydroxyl group with acetyl or phosphate esters to improve bioavailability .
- Crystallographic analysis : Study weak interactions (e.g., C–H⋯O/S) in the solid state to guide steric shielding strategies .
Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Case study : If PASS predicts low activity (Pa <0.6) but in vitro MIC is potent (e.g., 3.1 µg/mL), re-evaluate docking parameters (e.g., solvation effects) or test for off-target effects .
- SAR analysis : Compare analogues (e.g., nitro vs. methoxy substituents) to identify structural determinants of activity .
- QSAR modeling : Develop regression models correlating electronic descriptors (e.g., Hammett σ) with MIC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
